2H-3,6-Methanofuro[2,3-C]pyridine
Description
2H-3,6-Methanofuro[2,3-C]pyridine is a tricyclic heterocyclic compound featuring a fused pyridine, furan, and methane-bridged ring system. Its unique methano bridge introduces structural rigidity and electronic modifications compared to other fused pyridine derivatives. The methano bridge likely influences steric and electronic properties, affecting reactivity and biological interactions .
Properties
CAS No. |
134082-87-4 |
|---|---|
Molecular Formula |
C8H7NO |
Molecular Weight |
133.15 |
InChI |
InChI=1S/C8H7NO/c1-2-9-3-6-5-10-8(4-9)7(1)6/h1-2,4H,3,5H2 |
InChI Key |
FOYWXYRIZPAJES-UHFFFAOYSA-N |
SMILES |
C1C2=C3C=CN1C=C3OC2 |
Synonyms |
2H-3,6-Methanofuro[2,3-c]pyridine(9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural Comparison of Fused Pyridine Derivatives
| Compound | Fused Rings | Key Functional Groups | Notable Features |
|---|---|---|---|
| 2H-3,6-Methanofuro[2,3-C]pyridine | Pyridine, Furan, Methano | Methano bridge | Structural rigidity, altered π-conjugation |
| Benzofuro[2,3-c]pyridine | Pyridine, Furan, Benzene | Benzene ring | Planar structure, CDK inhibition |
| Pyrano[2,3-c]pyridine | Pyridine, Pyran | Pyran oxygen | Antioxidant activity (IC50 ~250 µM) |
| Pyrrolo[2,3-c]pyridine | Pyridine, Pyrrole | Pyrrole NH | Cytotoxicity (e.g., A431 IC50 <10 µM) |
| Thieno[2,3-C]pyridine | Pyridine, Thiophene | Thiophene sulfur | GAG-ECAM inhibition |
Anticancer Activity
- Benzofuropyridines : Elbfluorene derivatives inhibit CDKs (IC50 ~nM range), leveraging planar aromaticity for ATP-binding site interactions .
- Pyrrolo[2,3-c]pyridines : Exhibit potent cytotoxicity against EGFR-overexpressing A431 cells (IC50 <10 µM), with substituents like chloro and nitro enhancing activity .
- This compound: Predicted to have moderate activity due to methano-induced steric hindrance, though empirical data are lacking.
Table 2: Anticancer Activity of Selected Compounds
| Compound | Target | IC50/MIC | Mechanism |
|---|---|---|---|
| Benzofuro[2,3-c]pyridine | CDK4/6 | ~5–50 nM | ATP-competitive inhibition |
| Pyrrolo[2,3-c]pyridine | A431 (EGFR-high) | <10 µM | Apoptosis induction, p53-independent |
| Thieno[2,3-C]pyridine | GAG-ECAM interactions | Not reported | Anti-inflammatory, anti-metastatic |
Antimicrobial and Antioxidant Properties
- Pyrano[2,3-c]pyridines: Electron-withdrawing substituents (Cl, NO₂) enhance antioxidant activity (IC50 223–252 µM) via radical stabilization .
- 2H-Pyrano[2,3-c]pyridines: Derivatives show bacteriostatic effects against Yersinia enterocolitica (MIC 25–200 µg/ml), with arylimino-carboxamide groups being most potent .
- Pyrrolo[2,3-c]pyridines: Moderate antibacterial activity against Gram-positive strains, though less potent than pyrano analogs .
Table 3: Antimicrobial and Antioxidant Profiles
| Compound | Activity Type | Key Substituents | Efficacy (IC50/MIC) |
|---|---|---|---|
| Pyrano[2,3-c]pyridine | Antioxidant | NO₂, Cl | IC50: 223–252 µM |
| 2H-Pyrano[2,3-c]pyridine | Anti-Yersinia | Arylimino-carboxamide | MIC: 25 µg/ml (compound 2{3}) |
| Pyrrolo[2,3-c]pyridine | Antibacterial | NH₂, CH₃ | MIC: 50–200 µg/ml |
Physicochemical and Electronic Properties
- Electron Effects: Electron-withdrawing groups (Cl, NO₂) in pyrano derivatives increase antioxidant activity by stabilizing radical intermediates, while electron-donating groups (OCH₃) reduce it .
- Lipophilicity: Thieno derivatives exhibit higher lipophilicity due to sulfur, enhancing membrane permeability for anti-inflammatory applications .
- Solubility: The methano bridge in this compound may reduce solubility compared to pyrano or pyrrolo analogs, impacting bioavailability.
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